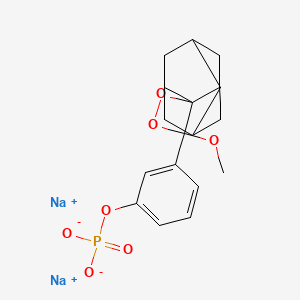
Lumigen PPD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumigen PPD is a complex organic compound known for its unique structure and properties It belongs to the class of dioxetanes, which are four-membered ring compounds containing two oxygen atoms The adamantyl group, a bulky and rigid structure, imparts stability and distinct chemical characteristics to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantylmethoxyphosphorylphenyldioxetane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide, followed by coupling with a zinc derivative using a nickel catalyst. The final step involves alkaline hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production of adamantylmethoxyphosphorylphenyldioxetane may involve similar synthetic routes but optimized for large-scale operations. Techniques such as catalytic coupling and advanced purification methods are employed to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lumigen PPD undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly involving the adamantyl group, can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions include various functionalized adamantyl derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Lumigen PPD has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical assays and as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of adamantylmethoxyphosphorylphenyldioxetane involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to target molecules. The phosphoryl and methoxy groups contribute to the compound’s reactivity, allowing it to participate in various biochemical reactions. The dioxetane ring structure is known for its chemiluminescent properties, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Adamantane: A simpler structure with similar stability and rigidity.
Methoxyphosphorylphenyl derivatives: Compounds with similar functional groups but different core structures.
Other dioxetanes: Compounds with similar ring structures but different substituents.
Uniqueness: Lumigen PPD stands out due to its combination of the adamantyl group, methoxyphosphoryl group, and dioxetane ring. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
124951-96-8 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
0 |
Synonyme |
Lumigen PPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















